2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine
Description
Structure
3D Structure
Properties
CAS No. |
118055-04-2 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylethanamine |
InChI |
InChI=1S/C9H11N3/c10-5-4-8-7-11-12-6-2-1-3-9(8)12/h1-3,6-7H,4-5,10H2 |
InChI Key |
KDEZORYKYHTRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CCN |
Origin of Product |
United States |
Contextualization of the Pyrazolo 1,5 a Pyridine Scaffold in Chemical Sciences
The pyrazolo[1,5-a]pyridine (B1195680) scaffold is a fused bicyclic heterocyclic system that has proven to be a "privileged" structure in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. First reported in 1948, this scaffold has since become a cornerstone in the development of numerous therapeutic agents.
The versatility of the pyrazolo[1,5-a]pyridine core lies in its unique electronic properties and the ease with which it can be functionalized, allowing for the creation of extensive compound libraries. nih.gov Its rigid structure provides a well-defined framework for the spatial orientation of various substituents, which is crucial for optimizing interactions with target proteins.
Numerous studies have highlighted the broad spectrum of biological activities associated with pyrazolo[1,5-a]pyridine derivatives. These compounds have been investigated for their potential as:
Anticancer agents: Acting as inhibitors of various kinases, such as TTK and discoidin domain receptor 1 (DDR1). nih.govnih.gov
Central nervous system (CNS) agents: Showing affinity for benzodiazepine (B76468) receptors and acting as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. nih.gov
Anti-infective agents: Demonstrating activity against pathogens like Mycobacterium tuberculosis. mdpi.com
Antiherpetic agents: Serving as a novel class of compounds for the treatment of herpes viruses.
The synthesis of the pyrazolo[1,5-a]pyridine ring system is well-established, with various methods available to researchers, including [3+2] cycloaddition reactions and tandem cycloannulative-desulfonylation processes. This synthetic accessibility further enhances its appeal in drug discovery programs.
Significance of Ethanamine Side Chains in Molecular Design and Function
The ethanamine side chain is a fundamental building block in the design of biologically active molecules. Its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The primary amine group of the ethanamine moiety is often protonated at physiological pH, allowing it to participate in crucial ionic interactions and hydrogen bonding with biological targets. sigmaaldrich.com
In many drug molecules, the ethanamine side chain serves as a key pharmacophoric element, responsible for anchoring the molecule within the binding site of a receptor or enzyme. For instance, in many neurotransmitter analogues, the ethanamine side chain mimics the endogenous ligand, enabling it to modulate the activity of its target.
The concept of bioisosterism is frequently employed in medicinal chemistry to optimize drug candidates. google.com This strategy involves the replacement of a specific functional group, such as the ethanamine side chain, with another group that possesses similar physicochemical properties. nih.gov Such modifications can lead to improved potency, selectivity, metabolic stability, and reduced toxicity. mdpi.comgoogle.com For example, the ethanamine side chain can be conformationally constrained or replaced with other nitrogen-containing heterocycles to fine-tune its interaction with a target. nih.gov The flexibility of the ethanamine chain allows it to adopt various orientations, which can be critical for fitting into a binding pocket. nih.gov
Spectroscopic and Advanced Structural Characterization of 2 Pyrazolo 1,5 a Pyridin 3 Yl Ethanamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon atoms within a molecule. For pyrazolo[1,5-a]pyridine (B1195680) derivatives, ¹H and ¹³C NMR spectra provide critical information on the chemical environment of each nucleus, enabling the precise determination of the substitution pattern and the conformation of side chains.
In the ¹H NMR spectrum of pyrazolo[1,5-a]pyridine systems, the protons on the pyridine (B92270) and pyrazole (B372694) rings typically appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants (J) are highly sensitive to the nature and position of substituents. For an ethanamine substituent at the C3 position, one would expect to see signals corresponding to the methylene (B1212753) (-CH2-) and methine (-CH-) or methyl (-CH3) groups of the ethylamine (B1201723) chain in the aliphatic region of the spectrum.
For instance, in the related compound, ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, the proton on the pyrazole ring (H²) appears as a singlet at δ 7.47 ppm. sigmaaldrich.com The protons of the ethyl ester group are observed as a quartet at δ 4.16 ppm and a triplet at δ 1.24 ppm, characteristic of an ethyl group attached to an electronegative atom. sigmaaldrich.com
The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the heterocyclic core resonating in the downfield region (typically δ 100-160 ppm). The chemical shifts distinguish between carbons bearing hydrogen atoms and quaternary carbons. In a study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, carbon resonances were unambiguously assigned using two-dimensional NMR experiments like HETCOR (Heteronuclear Correlation).
A representative dataset for a substituted pyrazolo[1,5-a]pyrimidine derivative, ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, showcases the typical chemical shifts observed. sigmaaldrich.com
¹H and ¹³C NMR Data for a Related Pyrazolo[1,5-a]pyrimidine Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H² | 7.47 (s) | 139.26 |
| C³ | - | 92.91 |
| H⁵ | 4.29–4.22 (m) | 46.07 |
| H⁶ | 4.91 (dt) | 106.27 |
| C⁷ | - | 130.84 |
| -NH⁴ | 6.79 (t) | - |
| 5-CH₃ | 1.21 (d) | 24.55 |
| 7-CH₃ | 2.04 (t) | 16.00 |
| -C(O)OCH₂CH₃ | 4.16 (q) | 58.82 |
| -C(O)OCH₂CH₃ | 1.24 (t) | 14.52 |
| -C=O | - | 162.73 |
Data obtained in DMSO-d₆ at 400 MHz for ¹H and 101 MHz for ¹³C. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. This is crucial for confirming the identity of newly synthesized molecules. The fragmentation patterns observed in the mass spectrum also provide valuable structural information.
For 2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. In studies of related pyrazolo[1,5-a]pyrimidine derivatives, HRMS (ESI) was used to confirm the molecular formula. For example, the [M+H]⁺ ion for ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate was experimentally observed at m/z 222.12, which aligns with the calculated value for C₁₁H₁₅N₃O₂. sigmaaldrich.com Similarly, for various 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, both low-resolution (LRMS) and high-resolution mass spectra were utilized to confirm the structures of the synthesized compounds. mdpi.com
The fragmentation analysis would likely show cleavage of the ethylamine side chain, providing further evidence for the proposed structure.
HRMS Data for a Related Pyrazolo[1,5-a]pyrimidine Derivative
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Experimental [M+H]⁺ (m/z) |
|---|---|---|---|
| Ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | C₁₁H₁₅N₃O₂ | 222.12 | 222.2 |
Data obtained via Electrospray Ionization (ESI). sigmaaldrich.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of particular bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, and the C=N and C=C bonds of the heterocyclic ring system.
In a study of related diazines, the IR spectra were analyzed to understand the vibrational modes of the ring systems. researchgate.net For a more substituted derivative, 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester, the IR spectrum (KBr) showed distinct peaks for the amino (NH₂) group at 3471 and 3363 cm⁻¹, the cyano (CN) group at 2206 cm⁻¹, and the carbonyl (CO) group of the ester at 1716 cm⁻¹. nih.gov These assignments are crucial for confirming the presence of these functional groups in the final structure.
Characteristic IR Absorption Frequencies for a Related Pyrazolo[1,5-a]pyridine Derivative
| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | N-H stretch | 3471, 3363 |
| Cyano (C≡N) | C≡N stretch | 2206 |
| Carbonyl (C=O) | C=O stretch | 1716 |
Data for 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester. nih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination (if available for related compounds)
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure for this compound itself is not reported, analysis of related pyrazolo[1,5-a]pyrimidine structures demonstrates the utility of this technique.
Computational Chemistry and Molecular Modeling Studies of 2 Pyrazolo 1,5 a Pyridin 3 Yl Ethanamine Analogues
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) calculations are employed to investigate the electronic properties of molecules, offering predictions on their structure, stability, and reactivity. For pyrazolo[1,5-a]pyridine (B1195680) analogues and related pyrazolopyrimidine structures, QM methods like Density Functional Theory (DFT) are used to understand their fundamental characteristics.
One study applied a QM-based scoring function to investigate the inhibition of cyclin-dependent kinase 2 (CDK2) by pyrazolo[1,5-a]pyrimidine-based inhibitors. nih.gov This approach utilized a hybrid three-layer QM/MM (Quantum Mechanics/Molecular Mechanics) setup to calculate binding scores, which were then correlated with experimental binding free energies. nih.gov Such calculations help in elucidating the energetic factors driving ligand-protein interactions.
In another investigation focused on a specific pyrazolopyridine derivative, ethyl 3-amino-6-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, DFT calculations were performed to study its reactivity and optical properties. bohrium.com Ab-initio molecular dynamics (AIMD) was also used to probe the compound's electronic structure and kinetic stability. bohrium.com These studies provide a foundational understanding of the molecule's intrinsic properties, which is crucial for predicting its behavior in a biological system. The pyrazole (B372694) ring itself is an electron-rich heterocyclic system with both acidic and basic properties, making QM calculations essential for understanding its complex reactivity and potential for tautomerism. nih.gov
Table 1: Application of QM Methods in Pyrazolopyridine Analogue Studies
| Computational Method | Application | Investigated Property | Reference |
|---|---|---|---|
| QM/MM (DFT-D/PM6-D3H4X/AMBER) | Scoring function for CDK2 inhibitors | Binding free energies | nih.gov |
| DFT | Reactivity and optical properties analysis | Electronic structure, NLO response | bohrium.com |
Molecular Docking Simulations for Ligand-Target Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the binding mechanisms of pyrazolo[1,5-a]pyridine analogues and to identify key interactions that contribute to their biological activity.
Numerous studies have employed molecular docking to investigate pyrazolopyridine and pyrazolopyrimidine derivatives as kinase inhibitors. rsc.org For instance, docking studies on pyrazolo[3,4-b]pyridine derivatives targeting Tropomyosin receptor kinase A (TRKA) were used to guide the design of new inhibitors. rsc.org The docking analysis revealed that the pyrazolo portion of the scaffold is well-suited to act as a hydrogen bond center, while the pyridine (B92270) ring can form π–π stacking interactions with key residues like Phe589. rsc.org
Similarly, docking simulations of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in the ATP-binding site of CDK2 showed that the core heterocyclic ring overlaps significantly with the adenine (B156593) group of ATP, mimicking its binding fashion. nih.govnih.gov These studies consistently highlight crucial hydrogen bond interactions with the hinge region residue Leu83. nih.govrsc.org In the case of pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues targeting phosphodiesterase 4 (PDE4), docking showed key hydrogen bonds with residues such as Asp392, Asn395, and Gln443, and π–π stacking with His234 and Phe446. nih.gov
The validation of docking protocols is a critical step, often achieved by re-docking a co-crystallized ligand into the protein's active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.gov
Table 2: Examples of Molecular Docking Studies on Pyrazolopyridine Analogues
| Compound Scaffold | Target Protein | Key Interacting Residues | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | TRKA | Phe589 (π-π stacking) | rsc.org |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Leu83 (H-bond), Lys33 (H-bond) | nih.govnih.gov |
| Pyrazolo[1,5-a]pyridine | PDE4B | Asp392, Asn395, Gln443 (H-bonds); His234, Phe446 (π-π stacking) | nih.gov |
| Pyrazolo[3,4-b]pyridine | c-Met | - | nih.gov |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This ligand-based approach is valuable when the 3D structure of the target protein is unknown or when designing new scaffolds based on known active compounds.
A study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors developed a five-point pharmacophore model (AHHRR.3). nih.gov The model identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial features for inhibitory activity. nih.gov This model, validated with a high regression coefficient (R² = 0.9545), provides a clear blueprint for designing new PDE4 inhibitors. nih.gov
In another example, a pharmacophore model for TASK-3 channel blockers was used to rationally design and synthesize 5-(indol-2-yl)pyrazolo[3,4-b]pyridines. mdpi.com The model consisted of three key features: two hydrogen bond acceptors and one aromatic ring. This approach successfully led to the identification of a new family of active compounds. mdpi.com Similarly, for pyrazolo[3,4-d]pyrimidine derivatives targeting TRAP1, a pharmacophore hypothesis (DHHRR_1) was generated and used for subsequent virtual screening. mdpi.com These models encapsulate the key principles of ligand-based design, guiding the modification of existing molecules to enhance activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These predictive models are instrumental in estimating the activity of newly designed molecules before their synthesis.
For pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, an atom-based 3D-QSAR study was conducted, resulting in a model with good predictive power (cross-validated r² = 0.8147). nih.gov Similarly, a 3D-QSAR analysis of 111 pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors yielded a robust model that explained how steric, hydrophobic, and hydrogen-bond donor features influence activity. nih.gov The contour maps generated from this study indicated that bulky and hydrophobic substituents in certain regions are beneficial for activity, providing clear guidance for structural modifications. nih.gov
In a study on antileishmanial 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives, QSAR equations showed that hydrophobic (log P) and steric (Sterimol) parameters were the most significant contributors to biological activity. nih.gov Another 2D-QSAR model was generated for pyrazolopyridine derivatives as CDK2 inhibitors, further defining the structural requirements for controlling their inhibitory activity. nih.gov These QSAR models serve as powerful predictive tools, accelerating the lead optimization process by prioritizing the synthesis of the most promising analogues. mdpi.com
Table 3: QSAR Model Statistics for Pyrazolopyridine Analogues
| Compound Series | QSAR Model Type | Key Statistical Parameters | Application | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine/pyrazolone (B3327878) | 3D-QSAR (Atom-based) | R² = 0.9545, Cross-validated r² = 0.8147 | Predicting PDE4 inhibitory activity | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | 3D-QSAR (CoMSIA) | Q² = 0.516, Rpre² = 0.914 | Predicting CDK2 inhibitory activity | nih.gov |
| Pyrazolo[3,4-b]pyridines | 2D-QSAR (MLR) | Statistically significant descriptors identified | Predicting CDK2 inhibitory activity | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | 3D-QSAR (Atom-based) | R² = 0.96, Q² = 0.57 | Predicting TRAP1 inhibitory activity | mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability Assessment
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of ligands and proteins over time and to assess the stability of their complexes. This method complements static docking studies by offering insights into the flexibility and dynamic interactions within the binding site.
For pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, MD simulations were used to confirm the accuracy of docking poses and the reliability of the predicted active conformations in the PDE4 active site. nih.gov In a comprehensive study of pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors, 100 ns MD simulations were performed on selected docked complexes to validate the docking results and assess binding stability. mdpi.com The simulations confirmed that the potent inhibitors maintained stable interactions with key amino acid residues throughout the simulation period. mdpi.com
MD simulations are also crucial for conformational analysis. A study on the reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) revealed that the resulting tetrahydropyrazolo[1,5-a]pyrimidine core could exist in both conformationally stable (syn) and labile (trans) forms, a finding critical for understanding how these scaffolds might adapt to a protein's active site. mdpi.com Similarly, theoretical calculations on flexible pyrazolone derivatives showed that while X-ray crystallography revealed both folded and open conformations in the solid state, theoretical calculations indicated that the folded conformation was more stable in the gaseous state. bohrium.com These simulations are essential for evaluating the stability of predicted binding modes and understanding the dynamic behavior that governs ligand recognition. bohrium.com
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening, or virtual screening, involves computationally searching large libraries of compounds to identify molecules that are likely to bind to a specific biological target. This approach, often guided by pharmacophore models or docking protocols, allows for the rapid and cost-effective identification of novel hit compounds.
Virtual screening has been effectively used in the discovery of novel inhibitors based on pyrazolo-fused scaffolds. For example, a pharmacophore model derived from known TRAP1 inhibitors was used to screen the ZINC database, a large, free database of commercially available compounds. mdpi.com This effort identified several new potential TRAP1 inhibitors with binding interactions similar to the most potent ligands in the original dataset. mdpi.com
In another study, a structure-based virtual screening approach was employed to discover more potent and selective JAK3 inhibitors based on a pyrazolopyrimidine scaffold. nih.gov This led to the design of 41 new molecules, which were then further evaluated using computational methods like covalent docking. nih.gov The design of virtual libraries of novel analogues is a powerful extension of these methods. By starting with a core scaffold like 2-(pyrazolo[1,5-a]pyridin-3-yl)ethanamine, researchers can computationally enumerate thousands of derivatives by adding various substituents at different positions. These virtual libraries can then be screened in silico to prioritize the synthesis of compounds with the highest predicted activity and most favorable properties, significantly streamlining the drug discovery pipeline. nih.gov
Structure Activity Relationship Sar Investigations of Pyrazolo 1,5 a Pyridin 3 Yl Derivatives at a Molecular Level
Influence of Pyrazolo[1,5-a]pyridine (B1195680) Core Substituents on Molecular Target Engagement
Systematic SAR studies have been crucial in elucidating how structural changes to the pyrazolo[1,5-a]pyridine core affect biological activity. nih.govnih.gov The ability to functionalize both the five-membered pyrazole (B372694) and the six-membered pyridine (B92270) rings allows for the fine-tuning of a compound's pharmacological profile. researchgate.net
The pyrazole component of the fused ring system is a primary site for modification, with substituents at the C2 and C3 positions having a profound impact on molecular interactions.
Investigations into a series of pyrazolo[1,5-a]pyridine inhibitors of herpes virus replication have highlighted the critical nature of the C3 substituent. nih.gov Alterations to the group at the C3 position can lead to significant changes in antiviral activity. nih.gov Specifically, the basicity and spatial orientation of the heteroatom within the C3 substituent are key determinants of potency. nih.gov While the parent compound for this article features an ethanamine group at C3, other research on related scaffolds has shown that incorporating small hydrophobic groups at this position can enhance binding to the ATP pockets of kinases, leading to more potent inhibition. nih.gov
Substitutions at the C2 position also play a role in activity. For instance, in a series of pyrazolo[1,5-a]pyridines designed as PI3 kinase inhibitors, various groups were explored at the C2 position. uclouvain.be The data below illustrates the impact of C2 substituents on inhibitory activity.
Table 1: Effect of C2-Substituent on p110α Inhibitory Activity Data extracted from studies on pyrazolo[1,5-a]pyridine derivatives as PI3 kinase inhibitors.
| Compound Analogue | C2-Substituent | p110α IC50 (nM) |
|---|---|---|
| Example 1 | -H | 1500 |
| Example 2 | -CH3 | 430 |
| Example 3 | -Ph | 290 |
| Example 4 | -CH2OH | >10000 |
As shown in the table, replacing the hydrogen at C2 with a methyl or phenyl group can increase potency, while adding a hydroxymethyl group is detrimental to activity.
The pyridine portion of the scaffold offers multiple positions for substitution, allowing for modulation of properties like solubility and target selectivity. The nitrogen atom in the pyridine ring can improve water solubility due to its basicity, a valuable trait in medicinal chemistry. mdpi.com
Research has shown that the pyridine ring can tolerate a variety of substituents. Both electron-withdrawing (e.g., -CN) and electron-donating (e.g., -OCH3, -CH3) groups at the C4-position are generally well-tolerated, resulting in compounds with moderate to good yields in synthetic processes. sci-hub.se Similarly, studies on antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor focused on a series of 7-phenyl pyrazolo[1,5-a]pyridines, indicating that a bulky aromatic substituent at the C7 position is a key feature for potent activity in that specific target class. nih.gov
The presence of either electron-withdrawing or electron-donating substituents on an aryl moiety attached to the pyridine ring does not appear to have a remarkable effect on certain synthetic coupling reactions, suggesting broad tolerance for diverse functionalities. acs.orgnih.gov This versatility allows for the generation of large libraries of compounds for screening. nih.gov
Table 2: Tolerance of Substituents on the Pyridine Ring Based on synthetic feasibility and observed activity in various studies.
| Position | Substituent Type | General Outcome | Reference |
|---|---|---|---|
| C4 | Electron-donating (e.g., -OCH3) | Tolerated | sci-hub.se |
| C4 | Electron-withdrawing (e.g., -CN) | Tolerated | sci-hub.se |
| C7 | Aromatic (e.g., -Ph) | Key for CRF₁ receptor antagonism | nih.gov |
The specific arrangement of the fused rings is fundamental to the biological profile of these heterocyclic compounds. Modifying the core by changing the ring fusion pattern can lead to dramatic shifts in activity. For example, a direct comparison between pyrazolo[1,5-a]pyridines and the isomeric imidazo[1,5-a]pyridines, which differ by the position of one nitrogen atom, revealed that synthesizing the desired pyrazolo[1,5-a]pyridine regioisomer can be challenging but is critical for achieving the intended biological effect. sci-hub.se
Further illustrating the importance of the fusion pattern, studies on inhibitors of the PEX14–PEX5 protein–protein interaction explored the pyrazolo[4,3-c]pyridine scaffold, a different regioisomer. acs.org In this series, the orientation of the pyrazolo[4,3-c]pyridine core was found to be identical in the binding site for different potent inhibitors, underscoring that the specific isomeric scaffold is a key anchor for molecular interactions. acs.org The development of regioselective synthetic methods is therefore crucial to access specific isomers and drive advancements in drug discovery. sci-hub.se
Role of the Ethanamine Side Chain in Biological Activity
The 3-(2-aminoethyl) or ethanamine side chain is a defining feature of the titular compound and acts as a critical pharmacophoric element. Its properties, including basicity and conformation, are central to its biological function.
Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. libretexts.org The basicity of the terminal amine in the ethanamine side chain is a crucial factor influencing its interaction with biological targets. Most simple alkylamines have pKa values in the range of 9.5 to 11.0. libretexts.org At physiological pH, this primary amine group will exist predominantly in its protonated, positively charged ammonium (B1175870) form (R-NH₃⁺).
This positive charge can facilitate strong ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in a target protein's binding site. As previously noted, SAR studies on related C3-substituted pyrazolo[1,5-a]pyridines confirm that the basicity of the heteroatom at this position significantly influences antiviral activity. nih.gov The ability of the nitrogen to be protonated is therefore not just a passive property but an active contributor to molecular recognition and binding affinity. libretexts.org The heterocyclic nitrogen atoms within the core pyrazolo[1,5-a]pyridine ring system are generally weaker bases because their lone pairs may be part of an aromatic system or reside in sp² hybrid orbitals, which increases their electronegativity and reduces their tendency to bond to a proton. libretexts.orglibretexts.org
The two-carbon (ethyl) linker connecting the pyrazolo[1,5-a]pyridine core to the terminal amine provides specific spatial and conformational properties. The length of this linker dictates the distance at which the basic amine can interact with its binding partner on the target protein.
While direct SAR studies varying the linker length for 2-(pyrazolo[1,5-a]pyridin-3-yl)ethanamine are not broadly reported in the provided context, general principles of medicinal chemistry suggest that this is a critical parameter.
Length: Shortening or lengthening the alkyl chain would alter the positioning of the terminal amine. An optimal length is required to place the amine in the correct location for a productive ionic or hydrogen bond. For example, in a different but related pyrazolo[4,3-c]pyridine series, replacing a substituent at the N-1 position with a hydroxyethyl chain was explored, indicating the relevance of a two-atom linker in probing the solvent-exposed region of a target. acs.org
Branching: Introducing substituents on the ethyl linker, for instance, adding a methyl group to the alpha or beta carbon, would create a chiral center and introduce steric bulk. This could either enhance binding by filling a specific hydrophobic pocket or decrease activity by causing a steric clash with the protein surface.
Flexibility: The ethyl linker is flexible, allowing the amine to adopt multiple conformations. While this flexibility can be advantageous for finding an optimal binding pose, it can also be entropically unfavorable. Constraining the linker, for example by incorporating it into a ring, is a common strategy to lock it into a more active conformation, although this can also lead to a loss of activity if the constrained conformation is not the correct one.
Stereochemical Requirements for Optimal Target Interaction
The three-dimensional arrangement of substituents on the pyrazolo[1,5-a]pyridine core is a critical determinant of binding affinity and efficacy. Investigations into dual phosphodiesterase 3/4 (PDE3/4) inhibitors have highlighted the importance of stereochemistry.
In a series of pyrazolopyridine-pyridazinone derivatives, the stereochemistry at the C5 position of the pyridazinone ring was found to be crucial for activity. Specifically, the (-)-enantiomer of 6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone, also known as KCA-1490, demonstrated significantly more potent PDE inhibition and associated anti-inflammatory and bronchodilatory effects compared to its (+)-enantiomer. nih.gov This indicates that a specific spatial orientation of the methyl group is required for optimal interaction with the active site of the PDE enzymes.
Similarly, in the development of Tropomyosin receptor kinase (Trk) inhibitors, the stereochemistry of substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) core dictates potency. For instance, the attachment of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position of the scaffold showed that the stereoisomeric configuration of the pyrrolidine ring significantly influences Trk inhibition. mdpi.com
Mechanistic Insights into Molecular Target Interactions
ATP-Competitive Binding Mechanisms
A primary mechanism of action for many pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine derivatives is the competitive inhibition of ATP-binding sites on various kinases. nih.gov These scaffolds act as ATP mimetics, occupying the pocket on the enzyme that ATP would normally bind, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade. nih.govnih.gov
Molecular modeling and X-ray crystallography studies have provided detailed views of these interactions. For example, inhibitors based on the pyrazolo[1,5-a]pyrimidine core, such as dinaciclib, effectively occupy the ATP-binding site of cyclin-dependent kinases (CDKs). nih.gov The pyrazolo[1,5-a]pyridine scaffold can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring ATP. For instance, a pyrazolo[1,5-a]pyridine inhibitor forms a hydrogen bond with the backbone -NH of residue ALA807 in the VEGFR kinase hinge region. mdpi.com This mimicry of the adenine (B156593) region of ATP is a foundational principle in the design of kinase inhibitors based on this scaffold. nih.gov
Inhibition of Specific Enzyme Families (e.g., Protein Kinases, Phosphodiesterases, Histone Deacetylases)
The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to the development of inhibitors for several key enzyme families.
Protein Kinases: This is the most extensively studied target class for pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. rsc.org
Fms-Like Tyrosine Kinase 3 (FLT3): Optimization of a pyrazolo[1,5-a]pyrimidine hit led to compounds with potent activity against FLT3-ITD, a common mutation in acute myeloid leukemia (AML). Compounds 17 and 19 were identified with IC₅₀ values of 0.4 nM against FLT3-ITD and also inhibited resistance-conferring mutations. nih.govbohrium.com
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is central to approved Trk inhibitors like Larotrectinib and Entrectinib. mdpi.com The scaffold typically engages in a crucial hydrogen bond interaction with the hinge residue Met592 of the Trk kinase domain. mdpi.com
Phosphoinositide 3-Kinases (PI3Ks): A series of pyrazolo[1,5-a]pyridine derivatives were developed as dual inhibitors of PI3Kγ and PI3Kδ. One lead compound, 20e (IHMT-PI3K-315) , displayed IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively. nih.govacs.org
Cyclin-Dependent Kinases (CDKs): Pyrazolo[1,5-a]pyrimidine derivatives have been designed as dual inhibitors of CDK2 and TRKA, showing potential as anticancer agents. nih.gov
Phosphodiesterases (PDEs):
Derivatives of pyrazolo[1,5-a]pyridine have been developed as dual inhibitors of PDE3 and PDE4. nih.gov The compound KCA-1490 was identified as a potent inhibitor with combined bronchodilatory (PDE3 inhibition) and anti-inflammatory (PDE4 inhibition) activities, making it a candidate for treating respiratory diseases. nih.gov
Histone Deacetylases (HDACs):
While specific data on this compound is limited, related pyridine and pyrimidine (B1678525) derivatives have been explored as inhibitors of histone deacetylase, indicating the potential of this heterocyclic system to target this class of enzymes as well. google.com
| Compound/Derivative Class | Target Enzyme Family | Specific Target | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (Cmpd 17) | Protein Kinase | FLT3-ITD | 0.4 nM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (Cmpd 19) | Protein Kinase | FLT3-ITD | 0.4 nM | nih.gov |
| Pyrazolo[1,5-a]pyridine (20e) | Protein Kinase | PI3Kγ | 4.0 nM | nih.gov |
| Pyrazolo[1,5-a]pyridine (20e) | Protein Kinase | PI3Kδ | 9.1 nM | nih.gov |
| Pyrazolopyridine-pyridazinone (KCA-1490) | Phosphodiesterase | PDE3/4 | Data not specified in abstract | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (7rh) | Protein Kinase | DDR1 | 6.8 nM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine (7rj) | Protein Kinase | DDR1 | 7.0 nM | nih.gov |
Selectivity Profiling against Related Biological Targets (in vitro)
The selectivity of a drug candidate is paramount to minimize off-target effects. For pyrazolo[1,5-a]pyridine derivatives, selectivity is often assessed by screening against a broad panel of kinases.
A series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides were developed as highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1). The lead compound, 7rh , inhibited DDR1 with an IC₅₀ of 6.8 nM but was significantly less potent against the structurally related kinase DDR2, as well as Bcr-Abl and c-Kit. nih.gov A comprehensive selectivity screen revealed that 7rh had a dissociation constant (Kd) of 0.6 nM for DDR1 and was markedly less potent against a panel of 455 other kinases. Its selectivity scores, S(35) and S(10), which represent the compound's activity against the most potently inhibited off-targets, were 0.035 and 0.008, respectively, indicating a very high degree of selectivity for DDR1. nih.gov
Similarly, the dual PI3Kγ/δ inhibitor 20e was profiled against a panel of protein kinases at a concentration of 1 μM and exhibited a favorable selectivity profile, suggesting it preferentially inhibits the target PI3K isoforms over other kinases. nih.govacs.org This selectivity is crucial for developing targeted immunotherapies with a reduced risk of broad immunosuppression or other mechanism-based toxicities.
| Target | Binding/Inhibition Value | Metric | Reference |
|---|---|---|---|
| DDR1 | 6.8 | IC₅₀ (nM) | nih.gov |
| DDR1 | 0.6 | Kd (nM) | nih.gov |
| DDR2 | Significantly less potent | IC₅₀ | nih.gov |
| Bcr-Abl | Significantly less potent | IC₅₀ | nih.gov |
| c-Kit | Significantly less potent | IC₅₀ | nih.gov |
| Kinase Panel (455 kinases) | S(10) = 0.008, S(35) = 0.035 | Selectivity Score | nih.gov |
Future Directions in Academic Research of 2 Pyrazolo 1,5 a Pyridin 3 Yl Ethanamine Chemistry
Development of Next-Generation Synthetic Methodologies
While established methods for constructing the pyrazolo[1,5-a]pyridine (B1195680) core exist, future research will prioritize the development of more efficient, sustainable, and scalable synthetic routes to 2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine and its derivatives. The emphasis will be on increasing yield, reducing reaction times, and minimizing waste, aligning with the principles of green chemistry. nih.gov
Key areas of development are expected to include:
Advanced Catalysis: The use of novel palladium-catalyzed cross-coupling reactions will likely continue to be a cornerstone for introducing functional diversity to the pyrazolopyridine scaffold. nih.govrsc.org Research may focus on developing more robust and versatile catalyst systems that can operate under milder conditions.
Flow Chemistry and Automation: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, consistency, and scalability. Future methodologies may integrate flow chemistry for the multi-step synthesis of the target compound, enabling rapid library generation for screening purposes.
Microwave- and Ultrasound-Assisted Synthesis: Microwave-assisted and sonochemical methods have demonstrated the ability to dramatically accelerate reaction rates and improve yields for heterocyclic compounds. nih.govnih.gov Future work will likely refine these techniques to construct the pyrazolo[1,5-a]pyridine core and perform subsequent modifications, such as the introduction of the ethanamine side chain, in a more efficient manner. nih.govnih.gov
One-Pot and Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single synthetic operation to form complex products. nih.govresearchgate.net Developing novel MCRs for the regioselective synthesis of substituted pyrazolo[1,5-a]pyridines will be a significant goal, streamlining the path to diverse derivatives. nih.gov
| Synthetic Strategy | Potential Advantage in Future Research | Relevant Findings |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved efficiency, and enhanced product selectivity. | Has been shown to be advantageous in generating a variety of nitrogen-containing heterocycles. nih.gov |
| Sonochemical Methods | Highly efficient, convenient, and can operate under catalyst-free conditions for certain cycloadditions. | A highly efficient one-pot sonochemical strategy has been developed for synthesizing pyrazolo[1,5-a]pyridine derivatives. nih.gov |
| Three-Component Reactions | Increased synthetic efficiency and molecular complexity from simple starting materials in a single step. | Rh(iii)-catalyzed annulation has been used for the efficient three-component synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov |
| Green Chemistry Approaches | Reduced environmental impact through the use of safer solvents and reagents and minimizing waste. | Research has focused on regioselectivity in reactions using green processes. nih.gov |
Exploration of Underexplored Chemical Space through Advanced Derivatization
The biological activity of the pyrazolo[1,5-a]pyridine scaffold is highly dependent on the nature and position of its substituents. nih.govmdpi.comnih.gov Future research will systematically explore previously uncharted chemical space through advanced derivatization strategies aimed at fine-tuning the compound's pharmacological profile.
Scaffold Hopping and Isosteric Replacement: While retaining the core ethanamine pharmacophore, researchers will likely employ "scaffold hopping" techniques to replace the pyrazolo[1,5-a]pyridine core with other privileged heterocyclic systems to discover novel intellectual property and biological activities. nih.gov Additionally, isosteric replacement of key functional groups, assisted by computational software, will be used to modulate properties like solubility, metabolic stability, and target binding. rsc.org
Side Chain and Core Diversification: Systematic derivatization will not be limited to the pyrazolo[1,5-a]pyridine core. The ethanamine side chain offers a rich handle for modification. Future studies will likely introduce a wide array of functional groups, including constrained cyclic systems, to probe interactions with target proteins and optimize pharmacokinetic properties. Palladium-catalyzed cross-coupling and click chemistry are powerful tools that enable the introduction of diverse functional groups, enhancing structural diversity. nih.govrsc.org
Macrocyclization: The development of macrocyclic analogs based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has led to exceptionally potent inhibitors of targets like Tropomyosin Receptor Kinase (Trk). mdpi.comnih.gov Future academic efforts may apply this strategy to the this compound framework, designing constrained macrocycles to enhance binding affinity and selectivity.
| Derivatization Strategy | Objective | Example Finding |
| Side Chain Modification | Improve potency, selectivity, and pharmacokinetic properties. | Introducing a hydroxypyrrolidine moiety was found to enhance activity against Trk receptors. mdpi.comnih.gov |
| Core Substitution | Modulate target binding and physicochemical properties. | The presence of a 2,5-difluorophenyl substitution was identified as crucial for optimal inhibitory activity in certain derivatives. mdpi.comnih.gov |
| Macrocyclization | Enhance binding affinity and potency through conformational constraint. | Macrocyclic structures incorporating an amide linkage were crucial for achieving maximum activity against NTRK kinases. mdpi.com |
| Isosteric Replacement | Fine-tune molecular properties while retaining biological activity. | Software like BROOD has been used to generate ideas for varying the central linker portion of pyrazolo[1,5-a]pyridine-based inhibitors. rsc.org |
Integration of Machine Learning and Artificial Intelligence in Predictive Design
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery of new drug candidates. exlibrisgroup.comijisae.org For this compound chemistry, AI and machine learning (ML) will transition from being an auxiliary tool to a central component of the design-make-test-analyze cycle.
De Novo Design: Generative AI models, trained on vast chemical databases, can design novel pyrazolo[1,5-a]pyridine derivatives with specific, pre-defined properties. ijisae.org These models can explore a much larger chemical space than traditional methods, proposing inventive and synthetically feasible structures.
Predictive Modeling: ML algorithms can be trained to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds. researchgate.netspringer.com This allows for the in silico screening of large virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and reducing the cost and time of discovery.
Synthesis Prediction: AI tools are also being developed to predict optimal synthetic routes for complex molecules. This could help chemists devise the most efficient ways to synthesize novel derivatives proposed by generative models, overcoming potential synthetic challenges early in the process.
| AI/ML Application | Function | Potential Impact on Research |
| Generative Models | Design novel molecules with desired properties. | Accelerates the discovery of innovative derivatives beyond human intuition. ijisae.org |
| Predictive Modeling (QSAR) | Forecast biological activity and physicochemical properties. | Enables high-throughput virtual screening to prioritize synthetic targets. researchgate.net |
| Automated Optimization | Fine-tune molecular structures for multiple properties simultaneously. | Speeds up the lead optimization process by balancing potency, selectivity, and pharmacokinetics. ornl.gov |
| Synthesis Planning | Propose efficient and feasible synthetic routes. | Reduces the time and resources spent on developing synthetic methodologies for new compounds. |
Uncovering Novel Molecular Targets and Mechanistic Pathways Through High-Throughput Screening (in vitro)
The pyrazolo[1,5-a]pyridine scaffold has already shown activity against a range of targets, including PI3K, Trk, and DDR1. nih.govrsc.orgnih.govnih.gov However, the full biological potential of this compound and its derivatives remains largely untapped. High-throughput screening (HTS) will be a critical tool for uncovering new therapeutic applications.
Large-Scale Kinase Panels: Future research will involve screening focused libraries of this compound analogs against comprehensive kinase panels, such as the KinomeScan™ platform, which covers hundreds of human kinases. nih.govbyu.edu This approach can identify novel, potent, and selective inhibitors for kinases implicated in various diseases, from cancer to inflammatory disorders. nih.govnih.gov
Phenotypic Screening: In contrast to target-based screening, phenotypic screening involves testing compounds in cell-based assays to identify molecules that produce a desired change in cell behavior or phenotype, without a priori knowledge of the target. This can reveal unexpected therapeutic activities and help to identify first-in-class molecular targets.
Mechanism of Action Studies: Once a hit is identified through HTS, extensive in vitro studies will be required to elucidate its mechanism of action. This includes determining the precise molecular target, characterizing the binding kinetics (e.g., IC50, Kd values), and investigating downstream effects on cellular signaling pathways. For instance, studies have identified pyrazolo[1,5-a]pyrimidine derivatives that function as potent ATP-competitive inhibitors. nih.govrsc.org
| Screening Method | Objective | Example Target/Pathway Identified for Scaffold |
| Target-Based HTS | Identify compounds that modulate a specific, known biological target. | Discoidin domain receptor 1 (DDR1), with IC50 values in the low nanomolar range. nih.gov |
| Kinase Panel Screening | Profile compound selectivity across the human kinome. | Vacuolar protein sorting 34 (VPS34) and Janus kinase 1 (JAK1) pseudokinase. byu.edu |
| Phenotypic Screening | Discover compounds that produce a desired cellular effect. | Potent inhibition of cancer cell proliferation, invasion, and adhesion. nih.gov |
| Mechanism Deconvolution | Elucidate the specific molecular interactions and pathways affected by a compound. | Inhibition of phosphoinositide 3-kinase δ (PI3Kδ), crucial in immune cell regulation. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
